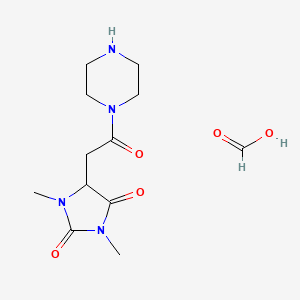![molecular formula C12H11N2NaO2S B1411895 sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate CAS No. 1803598-72-2](/img/structure/B1411895.png)
sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate
Descripción general
Descripción
Sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate is a chemical compound with the CAS Number: 1803598-72-2. It has a molecular weight of 270.29 . The compound is a powder at room temperature .
Molecular Structure Analysis
The molecular formula of this compound is C12H11N2NaO2S . The InChI Code is 1S/C12H12N2O2S.Na/c15-11(16)9-17-12-13-6-7-14(12)8-10-4-2-1-3-5-10;/h1-7H,8-9H2,(H,15,16);/q;+1/p-1 .Aplicaciones Científicas De Investigación
Fluorescent Chemosensors
Sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate, in combination with other elements, has been utilized in the development of fluorescent chemosensors. A study by Yao et al. (2014) explored a chemosensor based on a quinoline derivative that, when combined with Cu2+ in aqueous solution, selectively and sensitively detects sulfide anions. The reversible “ON–OFF–ON” fluorescence change suggests potential applications in biological systems, including live cell imaging (Yao et al., 2014).
Anti-Inflammatory Applications
Reddy and Saini (2013) conducted research on the synthesis of benzo[d]imidazolyldihydrospiro[indoline-3,1′-isoindole]-2,4′,7′-triones, with a key intermediate being 2-[(2-sulfanyl-1H-benzo[d]imidazol-5-yl)amino]acetic acid. These compounds were evaluated for their anti-inflammatory activity, suggesting potential therapeutic applications in this domain (Reddy & Saini, 2013).
Synthesis of Imidazoles
Tavakoli, Bagherneghad, and Niknam (2012) reported the use of sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl]ester) as a recyclable catalyst for synthesizing 1,2,4,5-tetrasubstituted imidazoles, indicating the role of similar compounds in facilitating chemical synthesis processes (Tavakoli et al., 2012).
Cyanide Detection in Aqueous Solution
Guo et al. (2013) developed a fluorescent chemosensor, sodium 2-(2-(1H-benzo[d]imidazol-2-yl)quinolin-8-yloxy)acetate (HL), which, when combined with Hg2+, displays a fluorescence quenching effect. The addition of cyanide dissociates this complex, suggesting its application in detecting cyanide in an aqueous environment, including biological systems (Guo et al., 2013).
Synthesis of Novel Organic Compounds
Kimbaris et al. (2004) researched the synthesis of novel pyrrolo[1,2-a][3.1.6]benzothiadiazocine rings, utilizing 1-{[1-(2-nitrophenyl)-1H-pyrrol-2-yl]sulfanyl}acetone as a key component. This study highlights the compound's utility in synthesizing unique organic structures (Kimbaris et al., 2004).
Safety and Hazards
The safety information for sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate indicates that it has the GHS07 pictogram. The hazard statements are H315, H319, and H335. The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mecanismo De Acción
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities and can interact with various biological targets .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
Imidazole derivatives are known to have a variety of biological effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Propiedades
IUPAC Name |
sodium;2-(1-benzylimidazol-2-yl)sulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S.Na/c15-11(16)9-17-12-13-6-7-14(12)8-10-4-2-1-3-5-10;/h1-7H,8-9H2,(H,15,16);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGCLABMQPQWGE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CN=C2SCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N2NaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




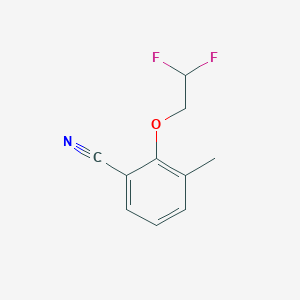
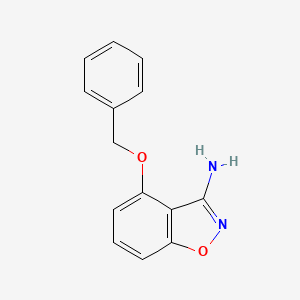
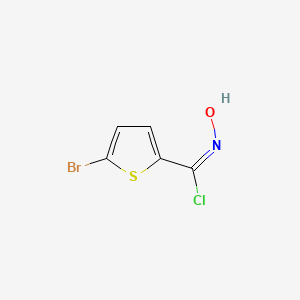


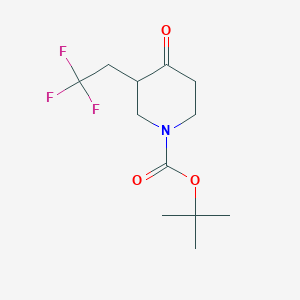


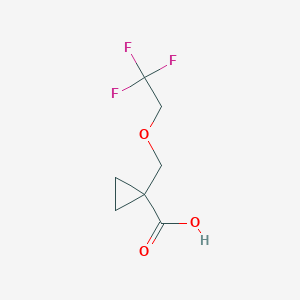
![2-{4-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperazin-1-yl}ethanol](/img/structure/B1411832.png)
